Dihydroetorphine hydrochloride
Overview
Description
Dihydroetorphine hydrochloride is a potent semi-synthetic opioid analgesic derived from thebaine. It was developed by K. W. Bentley at McFarlan-Smith in the 1960s and is primarily used in China as a strong painkiller for humans. It is several thousand times more potent than morphine, with potency ranging from 1000 to 12000 times depending on the method of comparison . Despite its high potency, it is poorly absorbed when taken orally, leading to the development of sublingual and transdermal formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydroetorphine hydrochloride typically starts from codeine. The process involves several key steps:
Oxidation of Codeine: Codeine is oxidized to form an unsaturated ketone.
N-carboethoxylation: The tertiary amine of codeine undergoes N-carboethoxylation.
Diels-Alder Reaction: Thebaine, an intermediate, undergoes a Diels-Alder reaction with butenone.
Catalytic Hydrogenation: The double bonds are reduced through catalytic hydrogenation.
Addition of Propyl Grignard Reagent: Introduction of n-propyl group via addition of propyl Grignard reagent.
Removal of Oxymethyl Group: Final steps involve the removal of the oxymethyl group
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves fewer steps and utilizes efficient reaction conditions to minimize production costs .
Types of Reactions:
Oxidation: Codeine is oxidized to form an unsaturated ketone.
Reduction: Catalytic hydrogenation is used to reduce double bonds.
Substitution: Introduction of the n-propyl group via Grignard reagent addition.
Deprotection: Removal of protecting groups such as oxymethyl
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial oxidation step.
Catalysts: Palladium or other hydrogenation catalysts for reduction.
Grignard Reagents: Propyl Grignard reagent for substitution reactions
Major Products:
Scientific Research Applications
Dihydroetorphine hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor interactions and synthetic analog development.
Biology: Investigated for its effects on opioid receptors and its potential in pain management.
Medicine: Used as a potent analgesic for severe pain management, particularly in cases where other opioids are ineffective.
Industry: Employed in the development of transdermal patches and sublingual formulations for controlled drug delivery .
Mechanism of Action
Dihydroetorphine hydrochloride exerts its effects by acting as a selective agonist at the mu-opioid receptor (OP3). It also binds and activates delta (OP1) and kappa (OP2) opioid receptors. The compound’s high potency is attributed to its strong affinity for these receptors, leading to potent analgesic effects. The rapid onset of action and short duration are due to its pharmacokinetic properties, including rapid distribution to the brain and metabolism by glucuronidation .
Comparison with Similar Compounds
Etorphine: Another potent opioid derived from thebaine, primarily used in veterinary medicine for immobilizing large animals.
Buprenorphine: A semi-synthetic opioid used for pain management and opioid addiction treatment.
Morphine: A naturally occurring opioid used for pain relief.
Comparison:
Potency: Dihydroetorphine hydrochloride is significantly more potent than morphine and buprenorphine, with potency comparable to etorphine.
Absorption: Unlike morphine, this compound is poorly absorbed orally, necessitating alternative delivery methods.
Addiction Potential: this compound is considered to have a lower addiction potential compared to other opioids, making it a candidate for maintenance therapy in opioid addiction .
This compound stands out due to its exceptional potency and unique pharmacokinetic properties, making it a valuable compound in pain management and opioid research.
Properties
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-16-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,17-18,21,27-28H,5,8-14H2,1-4H3;1H/t17-,18-,21-,22-,23-,24+,25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHDQSKAXOSHGA-DTUSRQQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@](C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155536-45-1 | |
Record name | 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α,17-dimethyl-α-propyl-, hydrochloride (1:1), (αR,5α,7α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155536-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroetorphine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155536451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROETORPHINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPU5B72OOI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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